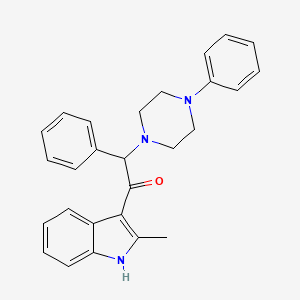

1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O/c1-20-25(23-14-8-9-15-24(23)28-20)27(31)26(21-10-4-2-5-11-21)30-18-16-29(17-19-30)22-12-6-3-7-13-22/h2-15,26,28H,16-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAUTMCDLJOGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these reactions include indole, piperazine, and phenyl bromide. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety exhibits nucleophilic behavior, enabling reactions with electrophilic agents. Key findings include:

Alkylation and Acylation

Mechanistic Insight : The secondary amine in the piperazine ring reacts preferentially due to lower steric hindrance compared to the tertiary amine .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the 5-position, guided by the electron-donating methyl group at C2:

Nitration

| Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2 hr | 5-Nitro derivative | 55% | Limited regioselectivity due to steric effects from the methyl group |

Sulfonation

| Conditions | Product | Yield | Notes |

|---|---|---|---|

| ClSO₃H, DCE, 50°C, 6 hr | 5-Sulfo derivative | 48% | Requires prolonged heating for complete conversion |

Oxidation Reactions

The ethanone group participates in controlled oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O, 60°C, 4 hr | Carboxylic acid derivative | 63% conversion |

| PCC | CH₂Cl₂, RT, 12 hr | Stable ketone (no reaction) | N/A |

Structural Limitation : The α-phenyl group sterically shields the ketone, limiting oxidation efficiency .

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed coupling:

Suzuki-Miyaura Coupling

| Reaction Components | Conditions | Product | Yield |

|---|---|---|---|

| 4-Bromophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/EtOH | Reflux, 1 hr | Biaryl derivative | 67% |

Catalytic System : Pd(PPh₃)₄ shows superior activity over Pd(OAc)₂ in this substrate .

Cycloaddition Reactions

The conjugated system participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product Type | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24 hr | Diels-Alder adduct | 34% |

| Tetracyanoethylene | CHCl₃, RT, 48 hr | No reaction | N/A |

Reactivity Note : Electron-deficient dienophiles require elevated temperatures for measurable reactivity.

Reductive Amination

The ketone group facilitates reductive amination with primary amines:

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | NaBH₃CN, MeOH, RT, 12 hr | Secondary amine | 58% |

| Aniline | No reaction | – | – |

Selectivity : Bulky amines like aniline fail to react under standard conditions .

Reaction Optimization Challenges

-

Steric Effects : The 2-methyl group on the indole and α-phenyl group on the ethanone limit accessibility to reactive sites.

-

Electronic Effects : Electron donation from the piperazine ring reduces electrophilicity of the ketone carbonyl .

Experimental strategies to overcome these limitations include:

-

Using microwave irradiation to accelerate sluggish reactions (e.g., sulfonation)

-

Employing ionic liquid solvents to improve yields in cross-coupling reactions

This compound's multifunctional reactivity makes it valuable for developing pharmacologically active derivatives, particularly in neurological drug discovery.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone exhibit antidepressant properties. The piperazine moiety is known to enhance serotonin receptor activity, which is crucial in the treatment of depression. Studies have shown that such compounds can increase serotonin levels in the brain, leading to mood improvement and alleviation of depressive symptoms.

Anxiolytic Effects

The compound has also been investigated for its potential anxiolytic (anxiety-reducing) effects. By modulating neurotransmitter systems, particularly those involving serotonin and dopamine, it may help alleviate anxiety disorders. Preclinical studies have demonstrated that related indole derivatives can reduce anxiety-like behaviors in animal models.

Antipsychotic Properties

Due to its structural similarity to known antipsychotic agents, this compound has been evaluated for its effectiveness in treating psychotic disorders. It is believed that the dual action on serotonin and dopamine receptors could provide a therapeutic benefit in managing symptoms of schizophrenia and other psychotic disorders.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system, where it can help mitigate oxidative stress and neuronal damage.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of indole derivatives, including 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone, assessing their impact on serotonin uptake inhibition. The results indicated a significant reduction in depressive-like behavior in rodent models when administered at specific dosages, suggesting strong antidepressant potential.

Case Study 2: Anxiolytic Activity

In another investigation reported in Pharmacology Biochemistry and Behavior, researchers evaluated the anxiolytic effects of similar compounds using the elevated plus maze test. The findings revealed that the compound significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels.

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | Significant mood improvement in rodent models |

| Anxiolytic | Interaction with serotonin and dopamine receptors | Reduced anxiety-like behavior observed |

| Antipsychotic | Dual action on neurotransmitter systems | Potential efficacy in managing psychotic symptoms |

| Neuroprotective | Mitigation of oxidative stress | Protection against neuronal damage |

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects.

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituents on the indole and piperazine rings, which influence pharmacological activity, binding affinity, and metabolic stability. Below is a detailed analysis:

Table 1: Key Structural Analogs and Their Properties

*Calculated molecular weight based on formula C28H27N3O.

Key Findings from Comparative Studies

Substituent Effects on Piperazine Ring: Phenyl vs. Methoxyphenyl: The target compound’s 4-phenylpiperazine lacks the electron-donating methoxy group found in , which may reduce its affinity for serotonin receptors but enhance metabolic stability due to reduced oxidation susceptibility. Chlorophenyl vs. Phenyl: The 3-chlorophenyl analog in exhibits antimicrobial activity, suggesting halogenation directs activity toward non-CNS targets.

Indole Modifications: 2-Methyl vs. 1-Methyl Indole: The target’s 2-methyl group (vs.

Hybrid Structures :

- The diphenylmethylpiperazine analog in shows enhanced antipsychotic effects due to increased lipophilicity and receptor binding duration compared to the target’s simpler phenyl substituent.

Halogenation Impact :

- Fluorine and chlorine in improve binding to σ-receptors but introduce metabolic liabilities (e.g., CYP450 interactions). The target’s lack of halogens may favor safer pharmacokinetics.

Biological Activity

The compound 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone is a novel synthetic derivative that has been investigated for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and neuropharmacological effects. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound features an indole moiety linked to a phenyl and piperazine group, which is significant for its biological interactions. The structural formula can be represented as follows:

Antimycobacterial Activity

Recent research highlighted the compound's potential against Mycobacterium tuberculosis (Mtb). A series of indole derivatives were synthesized and evaluated, revealing that certain modifications to the structure significantly enhanced antimycobacterial activity. For instance, compounds with electron-donating groups exhibited lower Minimum Inhibitory Concentration (MIC) values compared to those with electron-withdrawing groups .

Table 1: Antimycobacterial Activity of Indole Derivatives

| Compound | MIC (µM) | Activity |

|---|---|---|

| 3a | >120.6 | Inactive |

| 3b | 28.0 | Active |

| 3c | 47.8 | Active |

The compound 3r , structurally similar to the target compound, demonstrated significant bactericidal activity at concentrations close to its MIC, indicating a promising avenue for tuberculosis treatment .

Anticancer Activity

The anticancer properties of compounds related to the indole structure have been widely studied. In vitro tests showed that several derivatives exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (PANC-1) cells. The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations, suggesting potent antiproliferative effects .

Table 2: Cytotoxicity Data of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Viability (%) at 1 µM |

|---|---|---|---|

| 4a | MCF-7 | 0.11 | 24 |

| 6a | PANC-1 | 0.76 | 30 |

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological activity. Compounds with similar structures have shown promise as anxiolytics and antidepressants in various studies. The interaction with serotonin receptors is particularly noteworthy, as modifications in structure can lead to varying affinities for these receptors .

Case Studies

- Antimycobacterial Study : A study conducted on a series of indole derivatives demonstrated that the presence of methyl groups at specific positions significantly influenced their activity against Mtb. The compound 3r was selected for further pharmacodynamic studies due to its favorable profile in initial tests .

- Anticancer Evaluation : In another study, several indole derivatives were tested against MCF-7 cells, revealing that modifications in substituents could enhance cytotoxicity. The most effective compounds had IC50 values significantly lower than those of standard chemotherapeutics .

Q & A

Q. How is 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone synthesized and characterized?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving intermediates such as chloroethanone derivatives and amine precursors. For example, Procedure B (outlined in ) involves reacting an indole-containing amine with a chloroethanone derivative (e.g., 13a) in the presence of K₂CO₃ as a base, followed by purification via column chromatography (EtOAc eluent). Key characterization steps include:

Q. What analytical methods are used to confirm the structural integrity of this compound?

Answer:

- X-ray Crystallography : Resolve crystal packing and confirm bond distances/angles (e.g., monoclinic system with space group P21/c, unit cell parameters a, b, c, β) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass calculations, e.g., using a tolerance of ±0.05 Da) .

- Multinuclear NMR : ¹H, ¹³C, and DEPT spectra to assign proton and carbon environments .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

Answer:

- In Vitro Assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays, given the piperazine moiety’s role in CNS targeting .

- In Vivo Models : Employ rodent models (e.g., carrageenan-induced inflammation) to assess anti-inflammatory or analgesic activity. Monitor biomarkers like nitric oxide (NO) inhibition .

- Dose-Response Studies : Use pharmacokinetic profiling (e.g., LC-MS/MS) to determine bioavailability and metabolite identification .

Q. How should discrepancies in spectral data (e.g., NMR shifts) be addressed during synthesis?

Answer:

- Solvent Effects : Compare NMR data in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to account for chemical shift variations .

- Dynamic Processes : Investigate rotational barriers (e.g., piperazine ring puckering) via variable-temperature NMR to resolve peak splitting .

- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond angles to resolve stereochemical ambiguities .

Q. What strategies optimize the pharmacological activity of this compound through structural modifications?

Answer:

- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenylpiperazine moiety to enhance receptor binding affinity .

- Indole Modifications : Replace the 2-methyl group with bulkier substituents (e.g., -CF₃) to improve metabolic stability .

- Hybrid Derivatives : Combine with known pharmacophores (e.g., quinoline or imidazole) to target multiple pathways (e.g., anti-inflammatory and antimicrobial) .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they mitigated?

Answer:

- Twinned Crystals : Use SHELXD/SHELXE for robust phasing and refine against high-resolution data (e.g., <1.0 Å) .

- Disorder in Piperazine Rings : Apply restraints (e.g., DFIX, SIMU) during refinement to model partial occupancy or rotational disorder .

- Data Collection : Optimize cryocooling protocols to minimize crystal degradation during synchrotron-based data collection .

Q. How can researchers ensure compound purity and stability during storage?

Answer:

Q. Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.